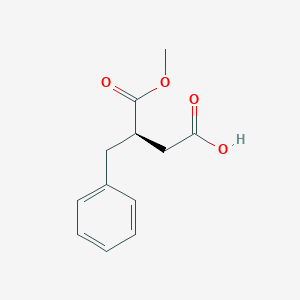
(R)-3-Benzyl-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of alpha-keto acids It features a benzyl group attached to the third carbon, a methoxy group on the fourth carbon, and a carboxylic acid functional group
科学的研究の応用
®-3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting metabolic pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the condensation of benzyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Another method involves the use of Grignard reagents. Benzyl magnesium bromide reacts with methyl 4-oxobutanoate to form the desired product after acidic workup. This method requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid often involves catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to achieve the desired product. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
®-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl chloride with sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Benzyl acetic acid.
Reduction: ®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid.
Substitution: Various benzyl derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
®-3-Benzyl-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid: Similar structure but with an additional hydroxyl group.
Uniqueness
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
特性
| { "Design of the Synthesis Pathway": "The synthesis of (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid can be achieved through a multi-step process involving the protection of functional groups, selective oxidation, and resolution of enantiomers.", "Starting Materials": [ "Benzyl chloride", "Methanol", "Sodium hydroxide", "Diethyl ether", "Lactic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Potassium carbonate", "Methanesulfonyl chloride", "Methanol", "Sodium bicarbonate", "4-Methoxyphenylacetic acid" ], "Reaction": [ "Benzyl chloride is reacted with methanol and sodium hydroxide to form benzyl methoxy ether.", "Lactic acid is reacted with benzyl methoxy ether to form (R)-3-benzyl-4-methoxybutanoic acid.", "Sodium chlorite and sodium bisulfite are used to selectively oxidize the alcohol group in (R)-3-benzyl-4-methoxybutanoic acid to form (R)-3-benzyl-4-methoxy-4-hydroxybutanoic acid.", "(R)-3-benzyl-4-methoxy-4-hydroxybutanoic acid is then converted to its methyl ester using sodium carbonate and methanol.", "Reduction of the ester is achieved using sodium borohydride in acetic acid to form (R)-3-benzyl-4-methoxy-4-hydroxybutanol.", "The hydroxy group is then protected with a methanesulfonyl group using methanesulfonyl chloride and triethylamine in toluene.", "The carboxylic acid group is then selectively reduced to an aldehyde using sodium borohydride in ethanol.", "The methanesulfonyl group is removed using sodium bicarbonate and methanol to form (R)-3-benzyl-4-methoxy-4-hydroxybutanal.", "The aldehyde is then oxidized to the carboxylic acid using potassium carbonate and sodium chlorite in acetic acid.", "Finally, resolution of the enantiomers is achieved using (R)-4-methoxyphenylacetic acid as a chiral resolving agent to form the desired product, (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid." ] } | |
CAS番号 |
119807-84-0 |
分子式 |
C12H19O4- |
分子量 |
227.28 g/mol |
IUPAC名 |
(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |
InChIキー |
TYYNOKUMAOAVBK-SNVBAGLBSA-M |
異性体SMILES |
COC(=O)[C@H](CC1CCCCC1)CC(=O)[O-] |
SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)O |
正規SMILES |
COC(=O)C(CC1CCCCC1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


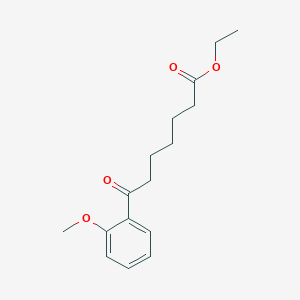
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)


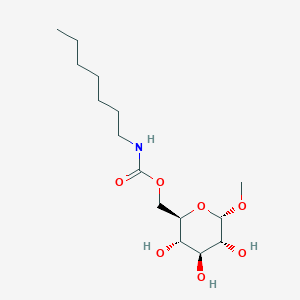

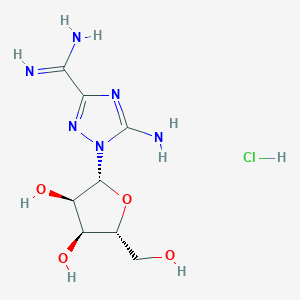

![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
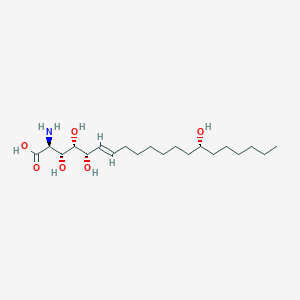

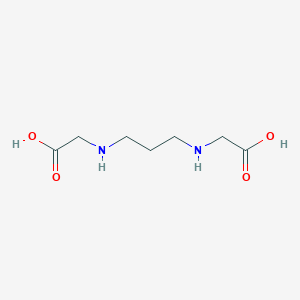
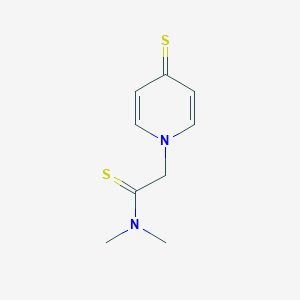
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
